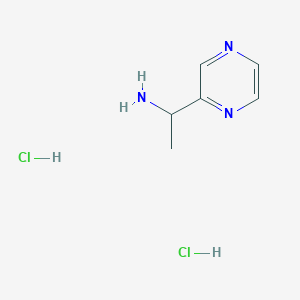

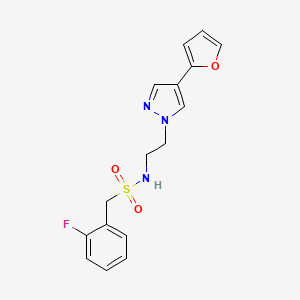

![molecular formula C24H27N3O3S2 B2782194 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone CAS No. 690644-76-9](/img/structure/B2782194.png)

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Spectral Characterization

Research has developed synthetic methodologies for creating compounds with structures related to the one , offering insights into their potential applications in pharmacological activities. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been explored, providing a foundation for future pharmacological investigations (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Antituberculosis and Cytotoxicity Studies

Compounds with structural similarities have shown significant in vitro antituberculosis activity, highlighting the potential for developing new therapeutic agents against Mycobacterium tuberculosis. The study of 3-heteroarylthioquinoline derivatives has particularly noted compounds with minimal cytotoxic effects, suggesting a promising direction for antituberculosis drug development (Selvam Chitra et al., 2011).

Access to Substituted Tetrahydroquinazolinones

The exploration of Diels–Alder Adducts of Phenyl Vinyl Sulfone to Cyclobutene-Annelated Pyrimidinones has led to the creation of various substituted tetrahydroquinazolinones. This study opens up new avenues for the synthesis of compounds with potential therapeutic applications, emphasizing the versatility of such chemical frameworks (Suryakanta Dalai et al., 2006).

Water-soluble Fluorescent Dyes

The development of water-soluble fluorescent dyes using 4,4'-diarylsulfanyl-2,2',5,5'-tetraoxybiaryl derivatives represents another interesting application. These compounds exhibit strong fluorescence and may find applications in biological imaging and sensors, showcasing the potential for the compound to contribute to the development of new fluorescent materials (A. Kamimura et al., 2014).

Antitumor Evaluation

Further investigations into the antitumor activities of similar compounds have been conducted, assessing their cytotoxicity against various cancer cell lines. These studies provide a basis for evaluating the potential anticancer properties of compounds within this chemical framework, hinting at their utility in cancer research (Jennyfer Iribarra et al., 2012).

Mechanism of Action

Target of Action

The primary target of CBKinase1_007387 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Mode of Action

CBKinase1_007387 interacts with CK1α, influencing its activity. CK1α has broad serine/threonine protein kinase activity . It is one of the main components of the Wnt/β-catenin signaling pathway, phosphorylating β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 .

Biochemical Pathways

The compound affects several biochemical pathways. It influences the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . It also impacts the p53 pathway, which is involved in cell cycle regulation and apoptosis . In non-small-cell lung cancer (NSCLC), CK1α overexpression potently induces autophagic flux via the PTEN/AKT/FOXO3A/Atg7 axis .

Result of Action

The molecular and cellular effects of CBKinase1_007387’s action are diverse due to the multifunctional nature of its target, CK1α. By modulating the activity of CK1α, it can influence cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation .

properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-14-4-5-17-20(8-14)32-24-22(17)23(25-13-26-24)31-12-21(28)27-7-6-15-9-18(29-2)19(30-3)10-16(15)11-27/h9-10,13-14H,4-8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKITVYNZDQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

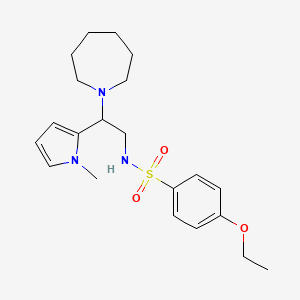

![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)

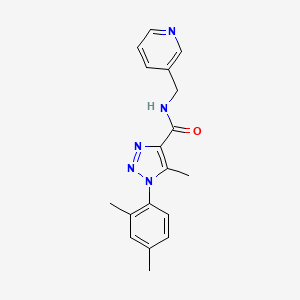

![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)

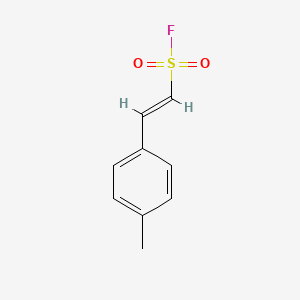

![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)

![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)

![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)